Fructo-oligosaccharide DP14/GF13

Description

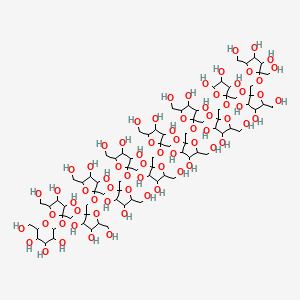

Fructo-oligosaccharide DP14/GF13 is a high-purity oligosaccharide with a degree of polymerization (DP) of 14, corresponding to a chain of 13 fructose units linked via β(2→1) glycosidic bonds and terminating with a glucose unit (GF13 notation) . Its chemical formula is C₈₄H₁₄₂O₇₁, with a molecular weight of 2,287.99 g/mol . Manufactured by ISO/IEC 17025-certified facilities (e.g., Nature Standard), it is characterized by HPLC purity ≥95–99% and is used extensively as a reference standard in pharmaceutical, food, and cosmetic industries for quality control and analytical research .

Structurally, DP14/GF13 belongs to a series of fructo-oligosaccharides (FOS) with DP ranging from 11 to 20 (e.g., DP11/GF10, DP12/GF11), each differing in chain length and molecular weight . These compounds are derived from natural sources like fruits and vegetables but are synthesized to high purity for research and industrial applications.

Properties

Molecular Formula |

C83H140O71 |

|---|---|

Molecular Weight |

2274.0 g/mol |

IUPAC Name |

2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C83H140O71/c84-1-27-40(98)53(111)54(112)70(140-27)154-83(67(125)52(110)39(13-96)152-83)26-139-81(66(124)51(109)38(12-95)151-81)23-136-79(64(122)49(107)36(10-93)149-79)21-134-77(62(120)47(105)34(8-91)147-77)19-132-75(60(118)45(103)32(6-89)145-75)17-130-73(58(116)43(101)30(4-87)143-73)16-129-74(59(117)44(102)31(5-88)144-74)18-131-76(61(119)46(104)33(7-90)146-76)20-133-78(63(121)48(106)35(9-92)148-78)22-135-80(65(123)50(108)37(11-94)150-80)24-138-82(68(126)55(113)69(127)153-82)25-137-72(57(115)42(100)29(3-86)142-72)15-128-71(14-97)56(114)41(99)28(2-85)141-71/h27-70,84-127H,1-26H2 |

InChI Key |

NXICBNWFXRXYFJ-UHFFFAOYSA-N |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)O)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Synthesis Using Fructosyltransferases

The primary industrial method for preparing FOS, including higher DP species like DP14, involves enzymatic synthesis via transfructosylation reactions catalyzed by fructosyltransferases (β-fructofuranosidase, EC 3.2.1.26 or β-D-fructosyltransferase, EC 2.4.1.9). These enzymes transfer fructosyl units from sucrose or existing FOS molecules to acceptor molecules, elongating the fructose chain.

Reaction Mechanism:

Transfructosylation involves cleavage of the β-(2→1) glycosidic bond in sucrose and transfer of fructosyl moieties to acceptors other than water. This leads to a mixture of FOS with varying DP, including 1-kestose (DP3), nystose (DP4), and longer chains such as DP14 (GF13). The process is complex due to simultaneous hydrolysis and synthesis reactions, with products acting as both donors and acceptors in consecutive disproportionation reactions. Kinetic models based on Michaelis-Menten mechanisms have been developed to describe these reactions and optimize yield.Enzymes and Sources:

Fructosyltransferases are typically derived from fungal sources such as Aspergillus niger. Commercial products like Actilight® and NutraFlora® are based on such enzymatic processes.Process Conditions:

Typical reaction conditions include maintaining pH between 4.0 and 7.0 and temperature between 10–50°C with stirring speeds of 50–200 rpm. Reaction times range from 10 to 50 hours to optimize FOS yield and chain length.

Microbial Consortium Fermentation

An alternative preparation method involves using a microbial consortium consisting of Aureobasidium species and Pachysolen species to convert sucrose into FOS.

Process Description:

Sucrose is reacted with Aureobasidium sp. cells that produce mycelia-bound β-fructofuranosidase, generating a mixture of FOS, glucose, and fructose. Subsequently, Pachysolen sp. ferments the glucose and fructose into ethanol, effectively removing these monosaccharides and enriching the FOS concentration.Advantages:

This bioprocess simplifies downstream purification by metabolizing unwanted sugars, resulting in high-purity FOS (90–95%) with yields of 60–70% by weight. The process operates at mild conditions (27–29°C, pH 4.5–6.5) and substrate concentrations of 20–50% (w/v) sucrose, with biomass concentrations of 1–10% (w/v).Product Profile:

The method produces FOS mixtures enriched in trisaccharides (GF2, 1-kestose) and tetrasaccharides (GF3, nystose), with tetrasaccharide concentration equal to or exceeding trisaccharides. Although this method is well-documented for shorter-chain FOS, it can be adapted for longer chains by controlling fermentation parameters.

Immobilized Enzyme Systems for Enhanced Purity and Reusability

Immobilization of enzymes such as fructosyltransferase, glucose oxidase, and mimic hydrogen peroxidase on porous microspheres (e.g., calcium alginate-chitosan beads) is employed to enhance enzyme stability, facilitate reuse, and improve product purity.

Preparation of Immobilized Enzymes:

Calcium alginate porous microspheres are prepared by dripping sodium alginate into calcium chloride solution, followed by coating with chitosan and crosslinking with glutaraldehyde. Enzymes are then immobilized on these carriers by adsorption and crosslinking, with typical enzyme loading of 200–500 units per gram of carrier.Reaction Control:

The enzymatic synthesis is conducted in controlled pH (4.0–7.0) and temperature (10–50°C) environments with stirring to optimize FOS chain elongation and minimize hydrolysis. After reaction, immobilized enzymes are recovered by filtration and washing for reuse, improving process sustainability.Purification Steps:

The reaction mixture undergoes filtration, ion-exchange chromatography, and spray drying to obtain high-purity FOS products, including DP14 species.

Data Table: Comparison of Preparation Methods for this compound

Exhaustive Research Findings and Notes

Kinetic Modelling:

Kinetic studies reveal that glucose acts as a substrate inhibitor during transfructosylation, affecting FOS chain length distribution. Mathematical models help optimize conditions for maximizing DP14 production.Raw Materials:

Sucrose is the primary substrate for enzymatic and microbial processes. Natural polysaccharides like inulin from chicory or artichoke roots can be hydrolyzed enzymatically to produce higher DP FOS, but control over chain length is less precise.Industrial Relevance:

Japan and Europe lead in FOS production using enzymatic synthesis. The microbial consortium method offers cost advantages and higher purity by reducing monosaccharide contaminants.Applications: DP14 FOS have enhanced prebiotic effects due to longer chain length, promoting selective growth of beneficial gut bacteria. Their incorporation in functional foods and infant formulas is increasing due to these health benefits.

Chemical Reactions Analysis

Types of Reactions: Fructo-oligosaccharideDP14/GF13 primarily undergoes fermentation reactions in the gut, where it is metabolized by beneficial bacteria. It does not undergo significant chemical reactions such as oxidation, reduction, or substitution under normal physiological conditions .

Common Reagents and Conditions: The primary reagents involved in the synthesis of fructooligosaccharides are sucrose and the enzymes fructosyltransferases and β-fructofuranosidases. The reaction conditions include a temperature range of 50-60°C and a pH of around 5-6 .

Major Products Formed: The major products formed from the enzymatic synthesis of fructooligosaccharides are short-chain fructooligosaccharides with varying degrees of polymerization. These products are then used as prebiotics in various food and health products .

Scientific Research Applications

Fructo-oligosaccharides (FOS) are plant sugars that can be extracted from fruits and vegetables or manufactured in a lab to be used as prebiotics . They consist of short fructose chains and are a type of carbohydrate called oligosaccharides . FOS may be used as a low-calorie sweetener . They occur naturally in plants such as blue agave, chicory root, bananas, garlic, onion, leeks, Jerusalem artichokes, and asparagus .

Fructo-oligosaccharide DP14/GF13 Applications

This compound is a high-quality plant extract that can be used as a raw material in the food, dietary supplement, cosmetics, and health industries . It is also known under the CAS number 137405-38-0 .

Health Benefits and Applications

Due to their prebiotic properties and other health-enhancing roles, fructo-oligosaccharides (FOS) have been increasingly utilized in functional foods and pharmaceutical formulations . FOS are not broken down by human digestive enzymes and are fermented by the colon microbiota, which stimulates the growth of beneficial bacteria, such as bifidobacteria and lactobacilli . The ingestion of FOS has been linked to improved mineral absorption, changes in lipid metabolism, enhanced systemic defense function, and the prevention of colon cancer and inflammatory bowel disease . They have low caloric values and non-cariogenic properties . FOS can help with the gut absorption of ions, and decrease levels of lipids and cholesterol . Purified linear fructose oligomers are added to various food products like cookies, yogurt, infant milk products, desserts, and beverages due to their potential health benefits .

Potential Drawbacks

Mechanism of Action

Fructo-oligosaccharideDP14/GF13 exerts its effects primarily through its prebiotic properties. It is not digested by human enzymes and reaches the colon intact, where it is fermented by beneficial bacteria. This fermentation process produces short-chain fatty acids, such as acetate, propionate, and butyrate, which lower the pH of the colon and inhibit the growth of pathogenic bacteria. Additionally, the growth of beneficial bacteria enhances the gut barrier function and modulates the immune response .

Comparison with Similar Compounds

Structural and Chemical Properties

The primary distinction between DP14/GF13 and other FOS lies in its chain length and molecular weight.

Table 1: Structural Comparison of FOS Variants

| Compound | DP | Molecular Weight (g/mol) | Purity | Botanical Source |

|---|---|---|---|---|

| DP11/GF10 | 11 | ~1,800* | ≥99% | Synthetic/Natural |

| DP14/GF13 | 14 | 2,287.99 | ≥95–99% | Synthetic/Natural |

| DP20/GF19 | 20 | ~3,200* | ≥99% | Synthetic/Natural |

*Estimated based on fructose unit addition (162.14 g/mol per unit).

Prebiotic Activity

- General FOS (e.g., DP10–12): Shorter-chain FOS are well-documented for stimulating Bifidobacterium and Lactobacillus growth, enhancing gut barrier function, and modulating immune responses . For example, FOS supplementation in piglets increased Lactobacillus by 41.48% in the jejunum and reduced Proteobacteria (a marker of dysbiosis) by 4.92–6.61% in the ileum and colon .

- However, its longer chain may delay fermentation, prolonging beneficial effects in distal colonic regions .

Immunomodulatory Effects

- Shorter-Chain FOS: In piglet models, FOS (0.6% dietary inclusion) reduced soybean-induced anaphylaxis by lowering IgE and IgG levels (22.5% vs. 8.75% diarrhea incidence in allergy vs. FOS groups) and modulating Th1/Th2 cytokine balance (e.g., increased IFN-γ, decreased IL-4/IL-10) .

- DP14/GF13: No direct immunomodulatory data exist, but its high purity makes it suitable for elucidating structure-activity relationships in mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.